
2-(1-hydroxy-3,3-diphenyl-allyl)-3-methyl-3H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GBR-12289 typically involves the reaction of 1-methylimidazole with 3,3-diphenylprop-2-en-1-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of GBR-12289 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: GBR-12289 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert GBR-12289 into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
GBR-12289 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying imidazole derivatives.
Biology: GBR-12289 is studied for its effects on dopamine uptake and its potential as a tool for investigating neurological pathways.
Medicine: The compound is explored for its potential therapeutic applications in treating conditions related to dopamine dysregulation, such as Parkinson’s disease and drug addiction.
Mechanism of Action
GBR-12289 exerts its effects primarily by inhibiting the reuptake of dopamine. It binds to the dopamine transporter, preventing the reabsorption of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can modulate various neurological pathways and influence behavior and mood .
Comparison with Similar Compounds
Vanoxerine: Another dopamine reuptake inhibitor with similar properties but different chemical structure.
GBR-12783: A selective inhibitor of dopamine uptake, structurally related to GBR-12289.
Uniqueness: GBR-12289 is unique due to its specific binding affinity and selectivity for the dopamine transporter.
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)-3,3-diphenylprop-2-en-1-ol |
InChI |
InChI=1S/C19H18N2O/c1-21-13-12-20-19(21)18(22)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,18,22H,1H3 |
InChI Key |
ZNOUJOFQAABUAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C=C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




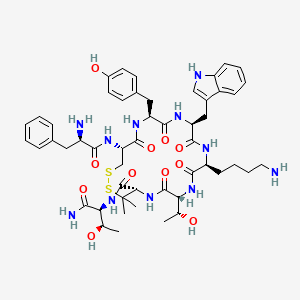
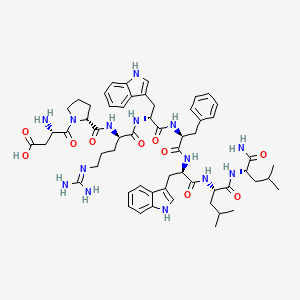
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
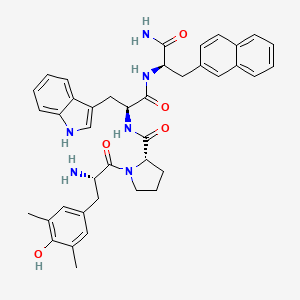
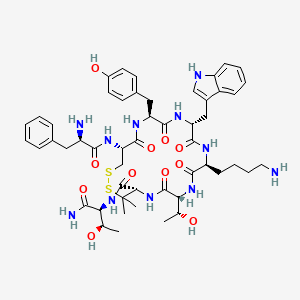
![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)
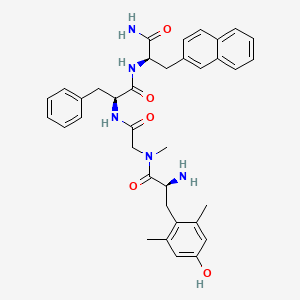
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848437.png)
![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)
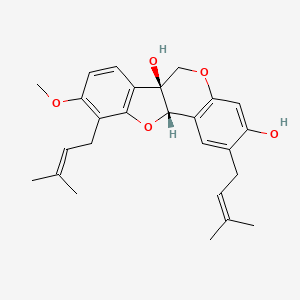
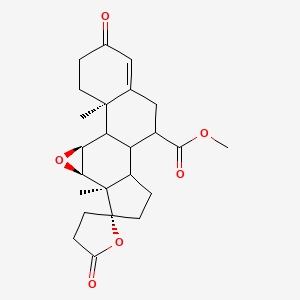
![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)
